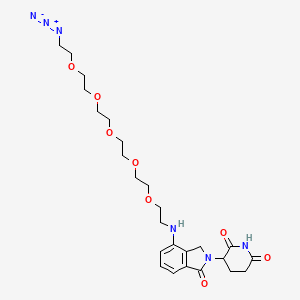

Lenalidomide-PEG5-C2-azide

Description

Contextualization of Targeted Protein Degradation (TPD) as a Research Modality

Targeted Protein Degradation (TPD) has emerged as a revolutionary research modality and therapeutic strategy, fundamentally altering the landscape of drug discovery. revvity.compharmafeatures.com Unlike traditional occupancy-driven approaches where small molecules inhibit a protein's function, TPD utilizes the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. revvity.comtechnologynetworks.comcellsignal.com This approach offers the potential to target proteins previously considered "undruggable" due to the lack of suitable active sites for inhibition, which is estimated to be around 80% of the human proteome. sygnaturediscovery.comnih.govmdpi.com

The primary mechanism co-opted by TPD is the ubiquitin-proteasome system (UPS). pintherapeutics.com The UPS is a crucial pathway for maintaining protein homeostasis by identifying and degrading damaged or unnecessary proteins. nih.govresearchgate.net This process involves a three-step enzymatic cascade:

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin, a small regulatory protein.

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

E3 (Ubiquitin Ligase): Recognizes the specific target protein and catalyzes the transfer of ubiquitin from E2 to the target. researchgate.net

The attachment of a polyubiquitin (B1169507) chain marks the protein for recognition and degradation by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. frontiersin.org TPD technologies essentially hijack this natural system to induce the degradation of a specific protein of interest (POI). nih.govpintherapeutics.com The two main classes of TPD agents are molecular glues and Proteolysis-Targeting Chimeras (PROTACs). revvity.compharmafeatures.compintherapeutics.com

Table 1: Key Advantages of Targeted Protein Degradation

| Feature | Description |

|---|---|

| Catalytic Action | A single degrader molecule can trigger the destruction of multiple target protein molecules, potentially allowing for lower dosages. sygnaturediscovery.comwikipedia.org |

| Expanded Druggable Proteome | TPD can target proteins without enzymatic function, such as scaffolding proteins and transcription factors, which are inaccessible to traditional inhibitors. sygnaturediscovery.comnih.govrevvity.com |

| Overcoming Resistance | By completely removing the target protein, TPD can be more resilient to resistance mechanisms that arise from mutations in the inhibitor binding site. sygnaturediscovery.comaurigeneservices.com |

| Improved Selectivity | The requirement for the formation of a stable ternary complex (E3 ligase-degrader-target) can provide an additional layer of selectivity compared to traditional inhibitors. revvity.comcriver.comnih.gov |

| Sustained Effect | The effect of degradation is long-lasting as the cell must resynthesize the target protein to restore its function. revvity.comaurigeneservices.com |

Significance of PEGylated Azide-Functionalized Lenalidomide (B1683929) Derivatives in PROTAC Research

The well-understood interaction between lenalidomide and CRBN has made it a cornerstone for the rational design of PROTACs. To facilitate the synthesis of these complex molecules, researchers have developed functionalized lenalidomide derivatives that serve as ready-to-use building blocks. "Lenalidomide-PEG5-C2-azide" is a prime example of such a building block, incorporating three critical features for PROTAC synthesis.

Lenalidomide Core: This portion of the molecule serves as the high-affinity ligand for the CRBN E3 ligase, acting as the "anchor" of the PROTAC. probechem.commedchemexpress.com

PEG Linker: The lenalidomide core is attached to a polyethylene (B3416737) glycol (PEG) linker. PEG linkers are widely used in PROTAC design for several reasons. nih.govbiochempeg.com Their hydrophilicity can improve the aqueous solubility and cell permeability of the final PROTAC molecule, which often has a high molecular weight and can be hydrophobic. precisepeg.combiochempeg.com The length of the linker is a critical parameter for a PROTAC's efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase, influencing the stability of the ternary complex. nih.govmedchemexpress.com The "PEG5" in the name indicates a linker composed of five repeating ethylene (B1197577) glycol units.

Terminal Azide (B81097) Group: The PEG linker is terminated with an azide group (-N₃). This functional group is exceptionally useful for bioconjugation via "click chemistry". broadpharm.commedchemexpress.com The azide group can readily and specifically react with an alkyne-functionalized ligand for a protein of interest. medchemexpress.com This reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), forms a stable triazole linkage, covalently connecting the two parts of the PROTAC. precisepeg.commedchemexpress.com

Therefore, this compound is a highly valuable research tool that streamlines the synthesis of PROTAC libraries. broadpharm.comtocris.com Researchers can synthesize or procure various alkyne-modified ligands for different target proteins and use this single, pre-functionalized CRBN-binding component to rapidly generate a diverse range of PROTACs for screening and optimization. tocris.comrndsystems.combio-techne.combio-techne.com

Table 3: Properties of Functionalized Lenalidomide-PEG-Azide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Lenalidomide 4'-PEG2-azide | C₁₉H₂₄N₆O₅ | 432.44 | 2399455-48-0 |

| Lenalidomide 4'-PEG3-azide | C₂₁H₂₈N₆O₆ | 460.49 | 2399455-51-5 |

This data is for illustrative purposes based on available information for similar compounds and highlights the systematic variation possible with these building blocks. rndsystems.combio-techne.com

Structure

2D Structure

Properties

Molecular Formula |

C25H36N6O8 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

3-[7-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C25H36N6O8/c26-30-28-7-9-36-11-13-38-15-17-39-16-14-37-12-10-35-8-6-27-21-3-1-2-19-20(21)18-31(25(19)34)22-4-5-23(32)29-24(22)33/h1-3,22,27H,4-18H2,(H,29,32,33) |

InChI Key |

YSFQIOMGMVYERW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Mechanistic Principles of Targeted Protein Degradation Mediated by Lenalidomide Peg5 C2 Azide Scaffolds

Fundamental Involvement of the Ubiquitin-Proteasome System (UPS) in PROTAC Mechanism

The Ubiquitin-Proteasome System (UPS) is a crucial cellular pathway responsible for the degradation of misfolded, damaged, or no longer needed proteins, thereby maintaining cellular homeostasis. youtube.com This process is harnessed by PROTAC technology. nih.govchimia.ch PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (Protein of Interest or POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. nih.govyoutube.com

The mechanism is initiated when the PROTAC molecule simultaneously binds to both the POI and an E3 ligase, forming a key ternary complex (POI-PROTAC-E3 ligase). nih.govyoutube.com This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin—a small regulatory protein—from an E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein. youtube.comnih.gov The repeated attachment of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a molecular flag. youtube.com This flag is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. youtube.comnih.gov The proteasome unfolds and proteolytically degrades the tagged protein into small peptides. youtube.com A key advantage of this system is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein and E3 ligase, initiating another degradation cycle. youtube.com

Detailed Mechanism of Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment

The Lenalidomide (B1683929) component of the "Lenalidomide-PEG5-C2-azide" scaffold is specifically designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov

Cereblon (CRBN) was identified as the primary molecular target of thalidomide (B1683933) and its more potent derivatives, lenalidomide and pomalidomide, which are collectively known as immunomodulatory drugs (IMiDs). nih.govresearchgate.netjst.go.jp CRBN functions as the substrate receptor component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, known as CRL4^CRBN^. nih.govnih.gov The IMiDs bind directly to a specific pocket within CRBN's thalidomide-binding domain (TBD). nih.gov Structural studies have revealed that the glutarimide (B196013) moiety of lenalidomide fits snugly into this hydrophobic pocket, while its isoindolinone ring remains exposed to the solvent, a critical feature for its subsequent mechanism of action. nih.gov This binding event is essential for the therapeutic effects of IMiDs and is the foundational principle for using lenalidomide as an E3 ligase-recruiting moiety in PROTAC design. researchgate.netnih.gov

Ordinarily, the CRL4^CRBN^ complex targets a specific set of endogenous proteins for degradation. However, the binding of an IMiD like lenalidomide to CRBN does not inhibit its function but instead alters its substrate specificity. nih.govnih.gov This phenomenon is often described as "molecular glue" pharmacology, where the drug induces a new protein-protein interaction that would not otherwise occur. nih.govoup.com Lenalidomide modifies the surface of CRBN, creating a composite neomorphic interface that is now capable of recognizing and binding proteins that are not native substrates of CRBN. biorxiv.orgnih.gov This reprogramming of the E3 ligase's substrate repertoire is the core mechanism by which lenalidomide and related compounds exert their therapeutic effects. nih.govbiorxiv.org

The lenalidomide-bound CRBN complex gains the ability to recruit several "neo-substrates" for ubiquitination and subsequent degradation. nih.gov Among the most well-characterized neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govbroadinstitute.orguef.fi In multiple myeloma cells, the lenalidomide-induced degradation of IKZF1 and IKZF3 is a critical event that leads to the downregulation of key oncogenic factors like IRF4 and MYC, resulting in the drug's potent anti-cancer activity. nih.govresearchgate.netecancer.org

Another key neo-substrate of lenalidomide is Casein Kinase 1α (CK1α). oup.comresearchgate.netrndsystems.com The degradation of CK1α is particularly relevant to the treatment of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q. nih.govoatext.com Structural analysis shows that lenalidomide acts as a molecular glue to stabilize the interaction between CRBN and a β-hairpin loop in CK1α, facilitating its ubiquitination and degradation. acs.orgbiorxiv.org The ability of lenalidomide to induce the degradation of these specific neo-substrates highlights the precise yet powerful modulation of the UPS that can be achieved with CRBN-targeting agents.

| Neo-Substrate | Biological Role | Consequence of Degradation | Associated Disease Context |

|---|---|---|---|

| IKZF1 (Ikaros) | Lymphoid transcription factor essential for B-cell development. nih.govnih.gov | Downregulation of IRF4 and MYC; anti-proliferative effects. nih.govresearchgate.net | Multiple Myeloma. nih.govecancer.org |

| IKZF3 (Aiolos) | Lymphoid transcription factor involved in B-cell differentiation. nih.govnih.gov | Downregulation of IRF4 and MYC; anti-proliferative effects. nih.govresearchgate.net | Multiple Myeloma. nih.govecancer.org |

| CK1α (Casein Kinase 1α) | Serine/threonine kinase involved in various cellular processes. biorxiv.org | Anti-proliferative effects in specific cancer cells. oup.com | Myelodysplastic Syndrome (del(5q)). nih.govoatext.com |

Investigation of Ternary Complex Formation: E3 Ligase – PROTAC – Target Protein

The formation of a stable ternary complex, consisting of the E3 ligase, the PROTAC, and the target protein, is the pivotal event in the PROTAC mechanism of action. nih.govspringernature.com The "this compound" scaffold is designed to be the core of a PROTAC that facilitates this assembly, with the lenalidomide portion binding CRBN and the azide (B81097) handle allowing attachment of a warhead to bind the target protein.

The efficiency of targeted protein degradation is not solely dependent on the binary binding affinities of the PROTAC for its two protein partners. Instead, the stability and kinetics of the ternary complex are paramount. nih.govyoutube.com Key factors include:

Cooperativity (α): This is a measure of how the binding of the PROTAC to one protein influences its binding to the second. youtube.comnih.gov Positive cooperativity (α > 1) occurs when the formation of the binary complex (e.g., CRBN-PROTAC) enhances the binding affinity for the target protein, leading to a more stable ternary complex. nih.gov This is often driven by favorable protein-protein interactions between the E3 ligase and the target protein, which are induced by the PROTAC. youtube.com Negative cooperativity (α < 1) results in a less stable ternary complex. nih.gov

Kinetics (k_on_ and k_off_): The rates of association (k_on_) and dissociation (k_off_) of the ternary complex are critical. A slow dissociation rate (a long residence time or half-life) provides a larger time window for the E3 ligase to successfully polyubiquitinate the target protein. nih.govbiorxiv.org Studies have shown a direct correlation between the dissociative half-life of the ternary complex and the rate of intracellular protein degradation. researchgate.netacs.org

The "Hook Effect": At very high concentrations, PROTACs can exhibit a self-defeating "hook effect." springernature.comyoutube.com This occurs when excess PROTAC molecules form separate binary complexes with the E3 ligase and the target protein, which then compete against the formation of the productive ternary complex, leading to reduced degradation efficiency. youtube.com

Recent research has demonstrated that lenalidomide stabilizes the CRBN-CK1α complex by strengthening pre-existing hydrogen bonds at the protein-protein interface and shielding them from disruptive water molecules. acs.orgnih.gov This stabilization leads to a significant increase in the energy required to break these interactions, highlighting the intricate thermodynamic forces at play. acs.orgnih.gov Therefore, the rational design of PROTACs, including the optimization of the linker length and composition (like the PEG5 chain in the scaffold), is crucial for achieving favorable thermodynamics and kinetics that promote a stable and long-lived ternary complex, ultimately driving potent and efficient protein degradation. nih.gov

| Parameter | Description | Impact on Degradation |

|---|---|---|

| Cooperativity (α) | The factor by which binding to the first protein influences binding to the second. nih.gov | Positive cooperativity (α > 1) leads to a more stable ternary complex and more efficient degradation. youtube.com |

| Dissociation Rate (k_off_) | The rate at which the ternary complex breaks apart. biorxiv.org | A slower dissociation rate (longer half-life) allows more time for ubiquitination, enhancing degradation speed and depth. researchgate.netacs.org |

| Complex Stability | The overall thermodynamic stability of the E3-PROTAC-Target complex. nih.gov | A highly stable complex is required to ensure the target protein is held in place long enough for polyubiquitination to occur. nih.gov |

Role of Induced Proximity in Facilitating Target Protein Ubiquitination

The fundamental principle underpinning the action of PROTACs synthesized from this compound is the concept of chemically induced proximity. These molecules act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close spatial arrangement, a crucial step that does not naturally occur. The Lenalidomide portion of the scaffold serves as the E3 ligase-recruiting element, specifically binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov The azide group, situated at the terminus of a polyethylene (B3416737) glycol (PEG) linker, provides a reactive handle for the covalent attachment of a "warhead"—a ligand designed to bind to a specific protein of interest.

The formation of this ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is the pivotal event that triggers the ubiquitination cascade. Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for protein catabolism. nih.govnih.gov The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

The PEG5 linker in the this compound scaffold plays a critical role in the efficiency of this process. The length and flexibility of the linker are crucial for allowing the formation of a stable and productive ternary complex. An optimal linker length ensures that the target protein and the E3 ligase are positioned correctly relative to each other for efficient ubiquitin transfer.

Illustrative Degradation Profile of a Lenalidomide-PEG-JQ1 PROTAC

| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

|---|---|---|---|

| BRD4 | 8 | 95 | HeLa |

| BRD3 | 15 | 92 | HeLa |

| BRD2 | 25 | 90 | HeLa |

This table presents representative data for a PROTAC similar in structure to one that would be synthesized from this compound, demonstrating typical degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) values. The specific values are illustrative and based on findings for closely related compounds.

Comparative Analysis with Molecular Glue Degraders in Research Contexts

Both PROTACs derived from scaffolds like this compound and molecular glue degraders leverage the ubiquitin-proteasome system to eliminate target proteins. However, they do so through distinct mechanisms and possess different structural characteristics, which have significant implications for their research and therapeutic applications.

Molecular glues are small molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein by binding to the E3 ligase and altering its surface to create a new binding interface for the target. emolecules.com Lenalidomide itself is a prime example of a molecular glue. It binds to CRBN and induces the degradation of specific "neosubstrates" such as the transcription factors IKZF1 and IKZF3, which are not normally targeted by CRBN. nih.govbiochempeg.com

The key distinctions between PROTACs using the this compound scaffold and molecular glues are summarized below:

| Feature | This compound based PROTACs | Molecular Glue Degraders (e.g., Lenalidomide) |

| Structure | Heterobifunctional molecules with two distinct ligands connected by a linker. | Monofunctional small molecules. |

| Mechanism | Induce proximity by simultaneously binding the target protein and an E3 ligase. | Induce a conformational change in the E3 ligase, creating a new binding surface for the target protein. |

| Targeting | Can be rationally designed to target any protein for which a ligand can be developed. | Target discovery has historically been serendipitous, though rational design is an emerging area. |

| Size (Molecular Weight) | Generally larger due to the tripartite structure. | Typically smaller and more "drug-like" according to traditional metrics. |

| Development | Modular design allows for systematic optimization of the warhead, linker, and E3 ligase ligand. | Development can be more challenging due to the complex nature of the induced protein-protein interactions. |

In research contexts, the modularity of PROTACs offers a significant advantage. The ability to swap warheads allows for the targeting of a wide range of proteins, making them versatile tools for studying protein function. The this compound scaffold, with its reactive azide group, is particularly amenable to this modular approach through the use of click chemistry to attach various warheads.

Molecular glues, while less straightforward to design, have proven to be highly effective therapeutics. The clinical success of lenalidomide and its analogs in treating hematological malignancies has provided crucial validation for the entire field of targeted protein degradation. nih.gov Research into novel molecular glues continues to expand the range of "undruggable" targets that can be addressed.

Structure Activity Relationship Sar Investigations of Lenalidomide Based Protacs

Conformational Analysis of the Lenalidomide (B1683929) Moiety in CRBN Binding

The interaction between the lenalidomide portion of a PROTAC and the CRBN E3 ligase is a critical determinant of the subsequent ternary complex formation and protein degradation. This binding event is governed by a complex interplay of structural features and stereochemistry.

Influence of Substituent Variations on Cereblon Interaction

The lenalidomide molecule binds to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net The glutarimide (B196013) ring of lenalidomide is accommodated within this pocket, while the isoindolinone ring is more solvent-exposed. researchgate.net This solvent exposure provides an opportunity for linker attachment in PROTAC design without significantly disrupting the primary binding interactions.

Key interactions that stabilize the lenalidomide-CRBN complex include hydrogen bonds between the lenalidomide molecule and backbone residues of CRBN, as well as van der Waals interactions with tryptophan residues in the binding pocket. nih.gov Modifications to the lenalidomide scaffold can significantly impact CRBN binding and subsequent neosubstrate degradation. For instance, studies have shown that modifications at the 6-position of the lenalidomide ring are crucial for controlling the selectivity of neosubstrate degradation. researchgate.net Specifically, a 6-fluoro lenalidomide derivative demonstrated selective degradation of certain proteins involved in anti-cancer activity. researchgate.net

Effects of Stereochemistry on E3 Ligase Recruitment

Lenalidomide possesses a chiral center, and the stereochemistry at this position has a profound impact on its interaction with CRBN. The (S)-enantiomer of thalidomide (B1683933), a related immunomodulatory drug (IMiD), exhibits greater binding affinity for CRBN compared to the (R)-enantiomer. nih.gov This preference for the (S)-stereoisomer is a consistent feature across various cyclic imide ligands that bind to the thalidomide-binding domain of CRBN. rsc.org

Optimization of Linker Length and Composition (e.g., PEG5 and C2)

The linker component of a PROTAC, which connects the CRBN-binding ligand to the target protein-binding warhead, is not merely a passive spacer. Its length, composition, and flexibility play a crucial role in determining the efficacy and selectivity of the resulting degrader. nih.govaxispharm.com The "PEG5-C2" portion of "Lenalidomide-PEG5-C2-azide" signifies a linker composed of five polyethylene (B3416737) glycol units and a two-carbon alkyl chain.

Correlation Between Linker Length and Ternary Complex Formation Efficiency

The length of the PROTAC linker is a critical parameter that dictates the ability of the molecule to simultaneously engage both the target protein and the E3 ligase, thereby facilitating the formation of a productive ternary complex. arxiv.orgnih.gov An optimal linker length is essential for maximizing the interactions between the protein of interest (POI) and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.

If the linker is too short, steric clashes may prevent the simultaneous binding of the PROTAC to both proteins, hindering ternary complex formation. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for the ubiquitination process to occur efficiently. arxiv.orgnih.gov The optimal linker length is highly dependent on the specific target protein and the binding sites of the respective ligands, often requiring empirical optimization. nih.govresearchgate.net Studies have shown that for certain targets, a specific linker length achieves the best degradation performance, with both shorter and longer linkers proving less effective. researchgate.net

Impact of Linker Flexibility and Hydrophilicity (e.g., PEG) on PROTAC Potency and Selectivity

The composition of the linker significantly influences the physicochemical properties of the PROTAC, including its flexibility, hydrophilicity, and cell permeability. axispharm.com Flexible linkers, such as those composed of alkyl chains and PEG units, are the most commonly used due to their synthetic accessibility and the ease with which their length and composition can be modified. nih.gov

The flexibility of the linker is a key determinant of a PROTAC's degradation efficacy. A flexible linker can allow for the necessary conformational adjustments to achieve a stable ternary complex. nih.gov However, excessive flexibility can also be detrimental. arxiv.org The introduction of more rigid elements, such as cycloalkanes or triazoles, can improve the rigidity of the PROTAC, potentially leading to more stable ternary complexes and improved selectivity.

Positional Effects of Linker Attachment on Lenalidomide Core

Studies have shown that attaching the linker at position 4 of the phthalimide (B116566) ring of lenalidomide can result in more stable derivatives compared to other positions. nih.govresearchgate.net This is because this position is solvent-exposed and allows for the preservation of the key interactions between the glutarimide ring and CRBN. researchgate.net In contrast, attachments at other positions, such as position 5, have been shown to reduce the ability of the PROTAC to degrade certain neosubstrates. nih.gov The choice of linker attachment point must be carefully considered to ensure that the affinity of the lenalidomide moiety for CRBN is maintained and that a productive ternary complex can be formed.

Reactivity and Stability of the Azide (B81097) Functionality in Biological Systems

The azide functional group (–N₃) incorporated into the "this compound" linker is a cornerstone of its utility in the construction of Proteolysis Targeting Chimeras (PROTACs). Its inclusion is predicated on its unique combination of stability in complex biological environments and its specific, controllable reactivity. This "bioorthogonal" nature ensures that the linker remains intact and inert until it is intentionally reacted with a specific partner, making it an ideal tool for reliably connecting a Lenalidomide-based Cereblon (CRBN) ligand to a warhead targeting a protein of interest (POI). nih.govnih.gov

The inherent stability of the organic azide in "this compound" is a critical feature. Organic azides are largely unreactive towards the vast array of functional groups present in biological systems, such as amines, thiols, and carboxylic acids, under physiological conditions. nih.govnih.gov This inertness prevents the PROTAC precursor from engaging in unwanted side reactions with endogenous biomolecules, which could otherwise lead to off-target effects or inactivation of the molecule. The stability of an organic azide is generally high, particularly for aliphatic azides where the azide group is not adjacent to activating moieties like carbonyl or aromatic groups. nih.govbroadpharm.com The polyethylene glycol (PEG) and ethyl spacer in the linker structure contribute to this stability. precisepeg.com

Despite its general stability, the azide group is a high-energy moiety that can be selectively activated to form stable covalent bonds. This reactivity is primarily harnessed through two main classes of bioorthogonal reactions: cycloadditions and Staudinger ligations.

Azide-Alkyne Cycloadditions ("Click Chemistry")

There are two main variants of this reaction utilized in biological systems:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method for synthesizing PROTACs in vitro. nih.gov The reaction between a terminal alkyne and the azide is accelerated by a copper(I) catalyst, allowing the reaction to proceed rapidly and with high regioselectivity under mild conditions. nih.govnih.gov This method is ideal for the efficient assembly of PROTAC libraries to screen for optimal linker length and composition. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC can be employed. This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide without the need for a metal catalyst. nih.govmedchemexpress.com This makes SPAAC suitable for in-cell click chemistry, where a PROTAC could theoretically be assembled within the cellular environment from two separate, smaller precursors. nih.gov

| Reaction Type | Reactants | Catalyst | Key Features | Primary Application |

| CuAAC | Terminal Alkyne + Azide | Copper(I) | High yield, fast kinetics, high regioselectivity. nih.gov | In vitro synthesis of PROTAC libraries. nih.gov |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | None (Strain-promoted) | Bioorthogonal, no cytotoxic metal catalyst required. nih.govmedchemexpress.com | In situ and in-cell synthesis strategies. nih.gov |

Staudinger Ligation

An alternative bioorthogonal reaction for the azide group is the Staudinger ligation. In this reaction, the azide reacts with a specifically engineered triarylphosphine, such as one functionalized with an ester group. This process ultimately forms a stable amide bond. nih.govnih.gov While less common than click chemistry in recent PROTAC development, it remains a valid and effective method for bioconjugation. The reaction proceeds smoothly in aqueous environments and does not require a metal catalyst. nih.gov

| Reaction Type | Reactants | Key Features |

| Staudinger Ligation | Azide + Functionalized Phosphine | Forms a stable amide bond, bioorthogonal, no metal catalyst required. nih.gov |

Advanced Methodological Applications in Chemical Biology Research

Click Chemistry Applications for Conjugation to Target Protein Ligands

The terminal azide (B81097) group on Lenalidomide-PEG5-C2-azide makes it an ideal substrate for "click chemistry" reactions. This class of reactions is known for being high-yielding, modular, and biocompatible, providing an efficient strategy for conjugating the lenalidomide (B1683929) moiety to ligands of target proteins. medchemexpress.comunibo.it

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used click reaction for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). nih.govmdpi.com In this reaction, the azide group of this compound is covalently linked to a terminal alkyne present on a ligand designed to bind a specific protein of interest (POI). The reaction is facilitated by a Cu(I) catalyst, often generated in situ from a Cu(II) salt like copper sulfate (B86663) with a reducing agent such as sodium ascorbate. nih.govnih.gov

This method offers several advantages for PROTAC synthesis:

High Efficiency: CuAAC reactions are known for their high yields and rapid reaction rates under mild conditions. nih.gov

Modularity: It allows for a "plug-and-play" approach. A single E3 ligase-linker module like this compound can be readily combined with a diverse library of alkyne-tagged POI ligands, facilitating the rapid generation of numerous PROTAC candidates. medchemexpress.comnih.gov

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups found in complex biologically active molecules. medchemexpress.com

The resulting PROTAC molecule tethers the target protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov

| Reaction Component | Role in CuAAC PROTAC Synthesis |

| This compound | Provides the CRBN E3 ligase ligand, linker, and azide functional group. |

| Alkyne-modified POI Ligand | Binds the target protein and provides the alkyne functional group for ligation. |

| Copper (I) Catalyst | Catalyzes the cycloaddition reaction between the azide and alkyne. |

| Reducing Agent (e.g., Na Ascorbate) | Reduces Cu(II) to the active Cu(I) catalytic species. |

While highly efficient, the use of a copper catalyst in CuAAC can be toxic to living cells, limiting its application in biological systems. nih.govnih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal alternative that proceeds without the need for a metal catalyst. nih.gov In this approach, the azide group of this compound reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), that is incorporated into a target molecule. medchemexpress.com

The inherent ring strain of these alkynes provides the energy required to overcome the activation barrier of the cycloaddition, allowing the reaction to proceed under physiological conditions. nih.gov This makes SPAAC an invaluable tool for studying PROTACs in a cellular context, for example, in the in-cell click-formed proteolysis-targeting chimeras (CLIPTAC) approach, where two precursor molecules are combined within the cell to form the active PROTAC. medchemexpress.com The biocompatibility of SPAAC allows for real-time monitoring and labeling of molecules within their native biological environment. researchgate.net

| Cycloaddition Method | Key Feature | Primary Application |

| CuAAC | Copper-catalyzed | In vitro synthesis of PROTAC libraries |

| SPAAC | Strain-promoted (copper-free) | Bioorthogonal labeling and in situ synthesis in living systems |

Design and Screening of Targeted Protein Degrader Libraries

The modularity afforded by click chemistry enables the use of this compound in the creation and subsequent evaluation of large libraries of PROTACs, accelerating the discovery of potent and selective protein degraders.

This compound is a key building block for the parallel synthesis of PROTAC libraries. In this strategy, a diverse collection of ligands for various proteins of interest are functionalized with an alkyne group. These alkyne-modified ligands can then be arrayed in a multi-well plate format (e.g., 96-well or 1536-well plates) and reacted with this compound in a systematic, parallel fashion using CuAAC. medchemexpress.comnih.gov

This approach streamlines the otherwise complex synthesis of individual PROTAC molecules. By varying the POI ligand, the linker length and composition (by using different azide-PEG-lenalidomide constructs), and the attachment points, vast libraries of distinct PROTACs can be generated rapidly. unibo.it This methodology is critical for exploring the structure-activity relationship (SAR) of PROTACs, as the efficacy of a degrader is highly dependent on the optimal positioning of the POI and the E3 ligase within the ternary complex. unibo.it

Once a PROTAC library is synthesized, high-throughput screening (HTS) methods are employed to rapidly assess the degradation efficacy of each compound. rsc.org These assays are typically performed in a miniaturized format to conserve reagents and allow for automated processing.

Common HTS approaches include:

Cell-based Protein Quantification: Assays like high-content imaging or specific protein quantification methods (e.g., using reporter cell lines with fluorescently tagged target proteins) can measure the reduction in the target protein levels after treatment with the PROTACs from the library.

Differential Scanning Fluorimetry (DSF): This technique measures changes in protein thermal stability and can be used to screen for compounds that bind to the target protein. rsc.org

Biochemical Assays: AlphaScreen or similar proximity-based assays can be adapted to measure the formation of the ternary POI-PROTAC-E3 ligase complex. nih.gov

These automated and miniaturized screening processes allow for the rapid identification of "hit" compounds from a large library, which can then be selected for further optimization and validation. rsc.org

Chemical Proteomics Approaches for Identifying and Validating PROTAC Neo-Substrates

A key aspect of developing degraders based on lenalidomide is understanding their effect on the broader proteome. Lenalidomide and its analogues function as "molecular glues" that induce the degradation of specific proteins, known as neo-substrates, which are not normally targeted by the CRBN E3 ligase. nih.govnih.gov The canonical neo-substrates for lenalidomide include transcription factors IKZF1 and IKZF3, and the kinase CK1α. nih.govnih.gov

When this compound is incorporated into a PROTAC, the resulting molecule has the potential to degrade not only the intended target protein but also these inherent neo-substrates. researchgate.net Chemical proteomics, utilizing mass spectrometry, is a powerful tool for comprehensively identifying and validating the full spectrum of proteins degraded by a novel PROTAC.

In a typical chemical proteomics workflow, cells are treated with the PROTAC of interest. Subsequently, the entire cellular proteome is extracted, digested into peptides, and analyzed by mass spectrometry to quantify changes in the abundance of thousands of proteins simultaneously. neospherebiotechnologies.com This global analysis allows researchers to:

Confirm On-Target Degradation: Verify that the intended protein of interest is efficiently degraded.

Identify Neo-Substrate Degradation: Determine the extent to which known lenalidomide neo-substrates (e.g., IKZF1, CK1α) are degraded. researchgate.net

Discover Novel Neo-Substrates: Uncover unintended off-target proteins that are also degraded by the PROTAC, providing crucial information about its selectivity and potential for adverse effects. neospherebiotechnologies.com

This unbiased, system-wide view is essential for validating the mechanism of action of new PROTACs and for engineering next-generation degraders with improved selectivity by modifying the lenalidomide scaffold. nih.govresearchgate.net

| Known Lenalidomide Neo-substrate | Biological Function | Relevance |

| IKZF1 (Ikaros) | Lymphoid transcription factor | Target in multiple myeloma nih.gov |

| IKZF3 (Aiolos) | Lymphoid transcription factor | Target in multiple myeloma nih.gov |

| CK1α (Casein Kinase 1α) | Serine/threonine kinase | Target in myelodysplastic syndromes with del(5q) nih.gov |

| GSPT1 | Translation termination factor | Potential target for some molecular glues neospherebiotechnologies.com |

Biophysical Characterization of Ternary Complex Interactions

The formation of a stable and cooperative ternary complex is a critical determinant of a PROTAC's efficacy. o2hdiscovery.co Several biophysical techniques are employed to quantify the binding affinities and kinetics of this three-part interaction.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques for characterizing the interactions between a PROTAC, its target protein, and the E3 ligase. springernature.comportlandpress.com

Surface Plasmon Resonance (SPR) provides real-time kinetic data on the association and dissociation of these molecules. zenodo.org In a typical SPR experiment to characterize a lenalidomide-based PROTAC, the CRBN-DDB1 E3 ligase complex would be immobilized on a sensor chip. ijpsjournal.com Solutions containing the PROTAC and the target protein are then flowed over the chip. This allows for the measurement of both binary interactions (PROTAC with E3 ligase or target protein alone) and the ternary interaction (pre-formed complex of PROTAC and target protein with the E3 ligase). o2hdiscovery.coijpsjournal.com Key parameters obtained from SPR include the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). ijpsjournal.com A significant increase in binding affinity for the ternary complex compared to the binary interactions indicates positive cooperativity, a desirable feature for potent PROTACs. zenodo.orgijpsjournal.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction. springernature.comacs.org In an ITC experiment, a solution of the PROTAC and one of the protein partners (e.g., the target protein) is titrated into a solution containing the other protein partner (e.g., the CRBN E3 ligase). The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation. springernature.com This data is invaluable for understanding the driving forces behind the interaction and for the rational design of improved PROTAC molecules. nih.gov

Illustrative SPR Data for this compound

| Interaction | KD (nM) |

| This compound + Target Protein | 150 |

| This compound + CRBN | 250 |

| Ternary Complex (Target Protein + this compound + CRBN) | 15 |

| Cooperativity (α) | >10 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of PROTACs and their complexes in solution. explorationpub.com For a molecule like this compound, NMR can provide insights into the flexibility of the PEG linker and how its conformation changes upon binding to the target protein and CRBN. chemrxiv.org Techniques like saturation transfer difference (STD) NMR and WaterLOGSY can be used to identify which parts of the PROTAC are in close contact with the proteins in the binary and ternary complexes. explorationpub.com Furthermore, NMR can be used to study the protein-protein interactions within the ternary complex, helping to elucidate the structural basis for cooperativity. portlandpress.com This information is complementary to solid-state structural data and is crucial for understanding the behavior of PROTACs in a more physiologically relevant solution state. chemrxiv.org

Structural Biology Investigations of PROTAC-Mediated Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Visualizing the three-dimensional structure of the ternary complex at atomic resolution is paramount for the rational design and optimization of PROTACs. researchgate.net X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the primary techniques used for this purpose. nanoimagingservices.com

X-ray Crystallography has been instrumental in revealing the detailed interactions within PROTAC-mediated ternary complexes. nih.gov The first crystal structure of a PROTAC ternary complex provided invaluable insights into the protein-protein interactions induced by the bifunctional molecule. portlandpress.com For a lenalidomide-based PROTAC, a crystal structure would show how the lenalidomide moiety binds to CRBN and how the warhead binds to the target protein. nih.govresearchgate.net Crucially, it would also reveal the novel protein-protein interface created by the PROTAC, which is often responsible for the cooperativity of the complex. portlandpress.comresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible complexes that are difficult to crystallize. nanoimagingservices.comresearchgate.net Cryo-EM can be used to determine the structure of the entire E3 ligase machinery in complex with the PROTAC and the target protein. elifesciences.orgacs.org This technique is particularly useful for studying the dynamics of the complex and for visualizing different conformational states that may be relevant for the ubiquitination process. nanoimagingservices.com

Cellular and Biochemical Assays for Evaluating Protein Degradation and Mechanism of Action

A variety of cellular and biochemical assays are necessary to confirm that a PROTAC is functioning as intended within a cellular context. portlandpress.comnih.gov

Western Blotting is a fundamental technique used to measure the levels of the target protein in cells treated with the PROTAC. A dose-dependent decrease in the target protein level is the primary indicator of successful degradation. biocompare.comresearchgate.net

Reporter Gene Assays , such as those using luciferase or fluorescent proteins fused to the target protein, can provide a more quantitative and high-throughput method for measuring protein degradation. acs.orgnih.gov

Target Engagement Assays are used to confirm that the PROTAC is binding to its intended targets within the cell. The Cellular Thermal Shift Assay (CETSA) and NanoBRET are commonly used for this purpose. acs.org CETSA measures the thermal stabilization of a protein upon ligand binding, while NanoBRET uses bioluminescence resonance energy transfer to detect the proximity of the PROTAC to the target protein and CRBN. acs.orgnih.gov

Ubiquitination Assays are performed to demonstrate that the degradation of the target protein is dependent on the ubiquitin-proteasome system. This can be done by co-treating cells with the PROTAC and a proteasome inhibitor (like MG132), which should rescue the degradation of the target protein. acs.org Additionally, immunoprecipitation of the target protein followed by western blotting for ubiquitin can directly show that the target protein is being ubiquitinated in the presence of the PROTAC. lifesensors.com

Illustrative Cellular Assay Data for this compound

| Assay | Result |

| Western Blot | |

| DC50 (Concentration for 50% degradation) | 50 nM |

| Dmax (Maximum degradation) | >90% |

| NanoBRET Target Engagement | |

| Target Protein EC50 | 100 nM |

| CRBN EC50 | 300 nM |

| Proteasome Inhibition Assay | Target protein degradation rescued by co-treatment with MG132 |

Future Research Trajectories and Emerging Paradigms

Development of Next-Generation Lenalidomide-Based PROTACs for Novel Target Proteins

The modular nature of Proteolysis-Targeting Chimeras (PROTACs) allows for the systematic development of degraders for a wide array of proteins. nyas.orgnih.gov Lenalidomide-PEG5-C2-azide serves as a foundational component for this endeavor, providing the E3 ligase-recruiting element. The future in this area lies in conjugating this building block to ligands that bind to novel proteins of interest (POIs), particularly those that have been historically considered "undruggable" due to a lack of active sites for traditional inhibitors to bind. nyas.orgnih.gov

Research is focused on expanding the "PROTACable" genome. nih.gov The development of next-generation thalidomide (B1683933) analogues, including more potent derivatives of lenalidomide (B1683929), aims to achieve deeper degradation of known targets and to overcome therapeutic resistance. nih.gov By employing the azide (B81097) functional group on this compound, researchers can rapidly synthesize libraries of new PROTACs against a multitude of protein targets. This strategy enables the exploration of Structure-Activity Relationships (SAR) not just for target binding but for optimal ternary complex formation (POI-PROTAC-E3 ligase) and subsequent degradation. unibo.it The first PROTAC to enter clinical trials, ARV-110, which targets the androgen receptor, has paved the way for numerous other PROTACs that are now in clinical development for various diseases. nih.govnih.gov

| PROTAC Component | Function | Example from this compound |

|---|---|---|

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase to hijack the cell's protein disposal system. nyas.org | Lenalidomide (recruits CRBN) |

| Linker | Connects the E3 ligase ligand and the warhead; its length and composition are critical for degradation efficacy. nih.gov | -PEG5-C2- |

| Warhead / Target Ligand | Binds to the protein of interest (POI) targeted for degradation. nih.gov | To be attached via the azide group |

Exploration of Multi-E3 Ligase Engaging PROTACs

The vast majority of PROTACs developed to date, including those derived from lenalidomide, recruit a very small fraction of the more than 600 known E3 ligases in the human genome, primarily CRBN and von Hippel-Lindau (VHL). tandfonline.comnih.gov A significant future direction is the exploration and utilization of a wider range of E3 ligases. This expansion is critical for several reasons:

Overcoming Resistance: Tumor cells can develop resistance to a PROTAC by downregulating the specific E3 ligase it recruits. Having a portfolio of PROTACs that engage different E3 ligases could provide alternative therapeutic avenues.

Tissue Specificity: E3 ligases are expressed at different levels in different tissues. tandfonline.com By selecting an E3 ligase that is preferentially expressed in diseased tissue, it may be possible to develop PROTACs with enhanced tissue specificity and reduced off-target effects. tandfonline.com

Optimizing Degradation: Some protein targets may form more stable or productive ternary complexes with E3 ligases other than CRBN or VHL, leading to more efficient degradation. researchgate.net

Future research may focus on creating bifunctional or even trifunctional PROTACs that can engage multiple E3 ligases simultaneously or sequentially. While this compound is designed to recruit CRBN, it serves as a model for the modular synthesis that will be required to build these more complex degraders. The discovery of new, small-molecule ligands for other E3 ligases is a critical and active area of research that will enable this paradigm shift. nih.gov

Engineering of Orthogonal Click Chemistry Strategies for PROTACs

The azide moiety in this compound makes it an ideal substrate for "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. unibo.it This has become a vital tool in PROTAC development. The ability to use orthogonal click reactions—reactions that occur in the presence of other functional groups without interfering with them—is a key strategy for the future.

The most common click chemistry reaction used is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov However, concerns about copper's potential cytotoxicity have spurred the development of copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC). Another promising orthogonal strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. thieme-connect.com

These strategies enable:

Rapid Library Synthesis: Researchers can quickly create a diverse set of PROTACs by "clicking" various alkyne- or alkene-containing warheads onto the azide-functionalized lenalidomide linker. nih.gov

In-Cell Assembly: The concept of "Click-In-Place Targeting Chimeras" (CLIPTACs) involves administering two smaller, more cell-permeable precursor molecules that then use bioorthogonal click chemistry to assemble into a functional PROTAC inside the cell. nih.govnih.gov This approach could solve some of the challenges related to the large size and poor physicochemical properties of some pre-formed PROTACs. nih.gov

| Click Chemistry Strategy | Description | Application in PROTAC Synthesis |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I). | Widely used for reliably linking the E3 ligand and warhead components. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free reaction between an azide and a strained cyclooctyne. | Bioorthogonal; suitable for use in living systems where copper toxicity is a concern. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | A rapid reaction between an electron-rich dienophile (e.g., trans-cyclooctene) and an electron-poor diene (e.g., tetrazine). thieme-connect.com | Enables extremely fast kinetics for applications like in-cell PROTAC assembly (CLIPTACs). nih.govthieme-connect.com |

Integration with Omics Technologies for Systems-Level Understanding of Degradation Pathways

The act of degrading a single target protein can have wide-ranging consequences on cellular function. To fully understand these effects, future research will increasingly rely on the integration of various "omics" technologies. nih.gov A systems-level approach is necessary to map the complex regulatory networks that are perturbed by targeted protein degradation. nih.govresearchgate.net

When a PROTAC derived from this compound is used to degrade a target protein, the following omics technologies can provide critical insights:

Proteomics: Using techniques like mass spectrometry, researchers can quantify the levels of thousands of proteins simultaneously. This allows for confirmation of on-target degradation, measurement of degradation efficiency (DC50/Dmax), and, crucially, the identification of unintended "off-target" protein degradation.

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), scientists can understand how the degradation of a target protein affects gene expression. This can reveal downstream signaling pathways and potential mechanisms of adaptive resistance. nih.gov

Metabolomics: This technology profiles the complete set of small-molecule metabolites, providing a functional readout of the cellular state and how it changes upon target protein degradation. setac.org

Integrating these multi-omics datasets provides a holistic view of a PROTAC's impact, enabling researchers to predict its therapeutic efficacy and potential toxicities with greater accuracy. nih.gov

Application in Understanding Fundamental Aspects of Protein Homeostasis and Disease Pathogenesis

Beyond their therapeutic potential, PROTACs are powerful research tools for dissecting the fundamental biology of protein homeostasis and disease. nih.gov The ubiquitin-proteasome system (UPS) is the primary mechanism by which cells degrade damaged or unneeded proteins to maintain a healthy proteome. nih.govslas.org Dysregulation of this system is implicated in numerous diseases, including cancer and neurodegenerative disorders. nyas.orgnih.gov

By using a precisely engineered molecule, such as a PROTAC synthesized from this compound, researchers can ask highly specific questions about the function of a single protein. The ability to induce the degradation of a target, rather than just inhibiting it, offers several advantages:

Studying "Undruggable" Targets: PROTACs can target proteins that lack a defined active site, opening up a vast portion of the proteome to functional interrogation. nyas.org

Probing Disease Mechanisms: By degrading a protein implicated in a disease and observing the cellular consequences using omics technologies, researchers can validate it as a therapeutic target and gain deeper insights into the pathogenesis of the disease. nih.gov This event-driven pharmacology allows for the catalytic, and often rapid, removal of a target protein, providing a powerful method to study its role in complex biological systems. thieme-connect.com

Q & A

Basic: What are the recommended synthetic routes for Lenalidomide-PEG5-C2-azide, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the azide group for bioorthogonal conjugation. Key steps include:

- Step 1: Functionalize lenalidomide with a terminal alkyne.

- Step 2: React with PEG5-C2-azide under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) .

- Optimization: Reaction efficiency depends on solvent polarity (e.g., DMF or aqueous mixtures), temperature (room temperature to 60°C), and catalyst concentration. Yield improvements (>95%) are achievable with inert atmospheres to prevent oxidation .

Advanced: How can researchers address contradictions in pharmacokinetic data for PEGylated lenalidomide derivatives?

Methodological Answer:

Contradictions in PK data (e.g., bioavailability vs. clearance rates) often stem from PEG chain length variability or aggregation tendencies. Mitigation strategies include:

- Controlled Characterization: Use size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to confirm monodispersity .

- In Vivo Validation: Compare subcutaneous vs. intravenous administration in murine models to isolate clearance mechanisms .

- Data Normalization: Adjust for PEG hydration effects using molar extinction coefficients and NMR-based quantification .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Verify PEG spacer integration and azide (-N₃) absence post-reaction (δ 3.6–3.8 ppm for PEG methylene groups) .

- LC-MS: Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₃H₃₂N₆O₇) and assess purity (>95% by UV at 254 nm) .

- FT-IR: Detect azide stretch (~2100 cm⁻¹) pre-conjugation and its disappearance post-CuAAC .

Advanced: How can this compound be integrated into PROTAC (proteolysis-targeting chimera) design?

Methodological Answer:

The azide terminus enables modular assembly of PROTACs via click chemistry:

- Step 1: Conjugate this compound to an E3 ligase-binding moiety (e.g., thalidomide analog) .

- Step 2: Attach a target protein ligand (e.g., kinase inhibitor) via alkyne-azide cycloaddition.

- Validation: Use cellular degradation assays (Western blot) and proteasome inhibition controls to confirm ternary complex formation .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Temperature: Store at -20°C in anhydrous conditions to prevent PEG hydrolysis .

- Light Sensitivity: Protect from UV exposure to avoid azide decomposition; use amber vials .

- Solvent Compatibility: Reconstitute in DMSO or tert-butanol to minimize aqueous degradation .

Advanced: How can researchers optimize reaction kinetics for azide-alkyne cycloaddition in complex biological matrices?

Methodological Answer:

- Catalyst Optimization: Use BTTAA (bathophenanthroline trisulfonic acid) ligands to enhance Cu(I) stability in serum-containing buffers .

- Competitive Assays: Pre-block endogenous thiols with iodoacetamide to reduce off-target reactions .

- Real-Time Monitoring: Employ fluorescence quenching (e.g., BODIPY-azide probes) to track reaction progress .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound conjugates?

Methodological Answer:

- Cereblon Binding: Use fluorescence polarization (FP) assays with recombinant cereblon protein .

- Anti-Proliferative Activity: Test in MM.1S multiple myeloma cells (IC₅₀ comparison to native lenalidomide) .

- Solubility Testing: Perform kinetic solubility assays in PBS (pH 7.4) to guide dosing strategies .

Advanced: How can contradictory cytotoxicity data between PEGylated and non-PEGylated lenalidomide be resolved?

Methodological Answer:

- Mechanistic Studies: Compare cellular uptake via confocal microscopy (PEGylated vs. non-PEGylated fluorescent analogs) .

- Pharmacodynamic Modeling: Use compartmental models to differentiate target engagement vs. efflux pump interactions .

- Batch Analysis: Screen for trace metal contaminants (e.g., residual Cu) using ICP-MS .

Basic: What regulatory guidelines apply to preclinical studies using this compound?

Methodological Answer:

- GLP Compliance: Document synthesis protocols, stability data, and impurity profiles per ICH Q3A guidelines .

- Toxicity Screening: Include Ames test (mutagenicity) and hERG assay (cardiotoxicity) for IND submissions .

- Data Integrity: Use audit-trail-enabled eCRFs for traceability .

Advanced: How can researchers leverage click chemistry to study intracellular trafficking of this compound?

Methodological Answer:

- Step 1: Label with a bioorthogonal probe (e.g., DBCO-fluorophore) post-cell entry .

- Step 2: Use super-resolution microscopy (STORM/PALM) to map subcellular localization (e.g., nucleus vs. cytoplasm) .

- Controls: Include non-clickable analogs and copper-free reaction conditions to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.